2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features multiple functional groups, including benzimidazole, furan, oxadiazole, and piperidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and oxadiazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, resulting in reduced derivatives.
Substitution: The benzimidazole and piperidine rings may participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the oxadiazole ring could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound could be investigated for its potential pharmacological properties. The presence of benzimidazole and oxadiazole rings suggests possible activity as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicine, research may focus on the compound’s therapeutic potential. Studies could explore its efficacy and safety in treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one may exhibit unique properties due to the presence of the furan ring
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18(12-25-13-21-15-4-1-2-5-16(15)25)24-9-7-14(8-10-24)19-22-23-20(28-19)17-6-3-11-27-17/h1-6,11,13-14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKAGZCUJZKYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.